molecular formula C22H24O5 B2548856 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate CAS No. 307952-82-5

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate

Cat. No.: B2548856
CAS No.: 307952-82-5
M. Wt: 368.429
InChI Key: ZPAKPLAXWMUMQU-LCYFTJDESA-N
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Description

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate is an organic compound characterized by the presence of a phenyl group substituted with a pivalate ester and a 2,4-dimethoxyphenyl acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate typically involves the esterification of 4-hydroxyphenyl pivalate with 3-(2,4-dimethoxyphenyl)acryloyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the acrylate moiety to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or acrylate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s acrylate moiety can undergo Michael addition reactions with nucleophiles in biological systems, leading to the modulation of biochemical pathways. Additionally, the pivalate ester group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl acetate
  • 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl butyrate
  • 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl benzoate

Uniqueness

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl pivalate is unique due to the presence of the pivalate ester group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and resistance to hydrolysis compared to other esters. Additionally, the 2,4-dimethoxyphenyl acrylate moiety provides specific reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[4-[(Z)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24O5/c1-22(2,3)21(24)27-17-10-6-15(7-11-17)19(23)13-9-16-8-12-18(25-4)14-20(16)26-5/h6-14H,1-5H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAKPLAXWMUMQU-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)C(=O)/C=C\C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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